Filanesib Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

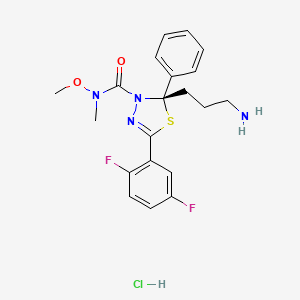

(2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N4O2S.ClH/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22;/h3-5,7-10,13H,6,11-12,23H2,1-2H3;1H/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTAIFVHCDONNPS-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C(=O)N1[C@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClF2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1385020-40-5 | |

| Record name | Filanesib hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1385020405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FILANESIB HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N98S79PF2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Filanesib Hydrochloride in Multiple Myeloma: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filanesib hydrochloride (ARRY-520), a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as KIF11 or Eg5, has demonstrated significant anti-myeloma activity in both preclinical and clinical settings. This technical guide provides an in-depth exploration of the core mechanism of action of Filanesib in multiple myeloma. It details the molecular cascade initiated by KSP inhibition, leading to mitotic arrest and subsequent apoptosis of malignant plasma cells. This document summarizes key quantitative data from pivotal studies, presents detailed experimental protocols for relevant assays, and visualizes the critical signaling pathways and experimental workflows using Graphviz diagrams.

Core Mechanism of Action: KSP Inhibition and Mitotic Catastrophe

Filanesib's primary mechanism of action is the specific inhibition of the kinesin spindle protein (KSP).[1][2] KSP is a motor protein that is essential for the proper formation of the bipolar mitotic spindle, a structure crucial for the accurate segregation of chromosomes during cell division.[1] By inhibiting KSP, Filanesib prevents the separation of centrosomes, leading to the formation of aberrant monopolar spindles.[1][3] This disruption of the mitotic machinery activates the spindle assembly checkpoint, causing a prolonged arrest of the cell cycle in the G2/M phase.[1][4] This sustained mitotic arrest ultimately triggers programmed cell death, or apoptosis, in rapidly dividing cancer cells such as those found in multiple myeloma.[1][4]

The pro-apoptotic protein BAX and the anti-apoptotic protein MCL-1 have been identified as key modulators of sensitivity to Filanesib.[1][3] The induction of apoptosis by Filanesib is associated with the activation of BAX.[3]

Signaling Pathway of Filanesib-Induced Mitotic Arrest and Apoptosis

Caption: Mechanism of Filanesib-induced apoptosis in multiple myeloma cells.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of Filanesib, both as a monotherapy and in combination, has been quantified in several studies. The following tables summarize key findings.

Table 1: In Vitro Efficacy of Filanesib in Multiple Myeloma Cell Lines

| Cell Line | Treatment | Endpoint | Result | Reference |

| MM.1S | Filanesib | Cell Viability (48h) | IC50 ~2.5 nM | [1] |

| MM.1S | Filanesib + Pomalidomide + Dexamethasone (PDF) | Apoptosis (48h) | 88% of cells in G2/M phase were apoptotic | [1] |

| OPM2 | Filanesib + Pomalidomide + Dexamethasone | Synergy | Combination Index < 1 | [1] |

| RPMI-8226 | Filanesib + Pomalidomide + Dexamethasone | Synergy | Combination Index < 1 | [1] |

Table 2: Clinical Efficacy of Filanesib in Relapsed/Refractory Multiple Myeloma

| Study Phase | Treatment | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Overall Survival (OS) | Reference |

| Phase 2 | Filanesib Monotherapy | 16% | - | 19.0 months | [5] |

| Phase 2 | Filanesib + Dexamethasone | 15% | - | 10.7 months | [5] |

| Phase 1b/2 | Filanesib + Pomalidomide + Dexamethasone | 58% (at least Minor Response) | - | 19 months | [6] |

| Phase 1 | Filanesib + Bortezomib + Dexamethasone | 39% | 14.1 months | - | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Filanesib.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard methodologies to assess the cytotoxic effects of Filanesib on multiple myeloma cell lines.

Objective: To determine the concentration of Filanesib that inhibits the metabolic activity of myeloma cells by 50% (IC50).

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S, OPM2, RPMI-8226)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete culture medium.

-

Drug Treatment: Prepare serial dilutions of Filanesib in culture medium and add 100 µL to the respective wells. Include wells with untreated cells as a control.

-

Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of multiple myeloma cells following treatment with Filanesib.

Objective: To quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after Filanesib treatment.

Materials:

-

Treated and untreated multiple myeloma cells

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1 x 10^6 cells by centrifugation.

-

Washing: Wash the cells once with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

Workflow for In Vitro Analysis of Filanesib

Caption: A typical workflow for the in vitro evaluation of Filanesib.

Synergistic Combinations

Preclinical and clinical studies have demonstrated that the anti-myeloma activity of Filanesib is enhanced when used in combination with other agents, particularly immunomodulatory drugs (IMiDs) like pomalidomide and corticosteroids like dexamethasone.[1][3][8] The triple combination of Filanesib, pomalidomide, and dexamethasone (PDF) has shown strong synergistic effects.[8] This synergy is attributed to an enhanced induction of monopolar spindles and a more pronounced activation of the pro-apoptotic protein BAX in proliferating myeloma cells.[8]

Logical Relationship of Synergistic Action

Caption: Synergistic induction of apoptosis by Filanesib and Pomalidomide/Dexamethasone.

Conclusion

This compound's mechanism of action in multiple myeloma is centered on its potent and selective inhibition of the kinesin spindle protein KIF11. This leads to the formation of monopolar spindles, G2/M cell cycle arrest, and subsequent apoptosis in malignant plasma cells. The pro-apoptotic protein BAX plays a significant role in this process. Furthermore, Filanesib exhibits strong synergistic anti-myeloma activity when combined with pomalidomide and dexamethasone. This in-depth understanding of its molecular mechanisms provides a strong rationale for its continued investigation and development as a therapeutic agent for multiple myeloma.

References

- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The therapeutic potential of cell cycle targeting in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flow cytometry with PI staining | Abcam [abcam.com]

- 4. MTT assay overview | Abcam [abcam.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma | Haematologica [haematologica.org]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

An In-depth Technical Guide to the Discovery and Synthesis of Filanesib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filanesib Hydrochloride (ARRY-520) is a potent and selective small molecule inhibitor of the Kinesin Spindle Protein (KSP), a critical motor protein for the formation of the bipolar mitotic spindle. Its unique mechanism of action, which leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells, has positioned it as a promising therapeutic agent, particularly in hematological malignancies like multiple myeloma. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its quantitative data.

Introduction

Filanesib (ARRY-520) is a synthetic, small-molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is an ATP-dependent microtubule motor protein essential for the formation of bipolar spindles and the proper segregation of sister chromatids during mitosis.[2] By inhibiting KSP, Filanesib induces mitotic arrest, leading to cell death, particularly in rapidly dividing cancer cells.[1][2] This mechanism of action offers a distinct advantage over tubulin-targeting agents as KSP is not involved in postmitotic processes like neuronal transport, thereby avoiding the peripheral neuropathy often associated with those drugs.[2] Developed by Array BioPharma, Filanesib has been investigated in clinical trials for various cancers, most notably multiple myeloma and acute myeloid leukemia.[3][4]

Synthesis of this compound

The chemical name for Filanesib is (2S)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide.[3] While specific, detailed, step-by-step synthesis protocols are proprietary and not fully disclosed in publicly available literature, the general synthesis of related 1,3,4-thiadiazole derivatives often involves the cyclization of acylhydrazines or thiohydrazines.

General Synthetic Approach (Hypothesized based on related compounds):

The synthesis of the thiadiazole core likely involves the reaction of a thiohydrazide intermediate with a suitable cyclizing agent. The stereochemistry of the C2 position is crucial for its biological activity. The synthesis would likely involve the following key steps:

-

Formation of a substituted thiosemicarbazide: This would involve the reaction of a substituted hydrazine with an isothiocyanate.

-

Cyclization to form the 1,3,4-thiadiazole ring: This is a critical step to form the core structure of Filanesib.

-

Introduction of the aminopropyl and phenyl groups at the C2 position: This step would establish the key substituents on the thiadiazole ring.

-

Addition of the carboxamide moiety at the N3 position: This would complete the core structure of the molecule.

-

Resolution of the enantiomers: To isolate the active (S)-enantiomer.

-

Formation of the hydrochloride salt: The final step would be the reaction with hydrochloric acid to yield this compound.

Further details on the specific reagents, reaction conditions, and purification methods are held as proprietary information by the developing company.

Mechanism of Action

Filanesib is a selective and noncompetitive inhibitor of the Kinesin Spindle Protein (KSP).[5] KSP is a motor protein that uses the energy from ATP hydrolysis to move along microtubules. During mitosis, KSP is essential for pushing the two spindle poles apart, a critical step in the formation of a bipolar spindle.

By inhibiting KSP's ATPase activity, Filanesib prevents this outward push, leading to the formation of monopolar spindles where all chromosomes are arranged in a rosette-like structure around a single spindle pole.[4] This aberrant spindle formation activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[5][6] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[6][7] Studies have indicated that the induction of apoptosis by Filanesib is independent of p53 and XIAP.[6]

References

- 1. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]

- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Filanesib - Wikipedia [en.wikipedia.org]

- 4. ARRY-520, a novel KSP inhibitor with potent activity in hematological and taxane-resistant tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Filanesib Hydrochloride: A Technical Guide to its Role in Mitotic Arrest and Cell Cycle Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filanesib hydrochloride (ARRY-520) is a potent and highly selective, first-in-class inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a crucial motor protein for the establishment of a bipolar mitotic spindle, a prerequisite for proper chromosome segregation during cell division.[1][2] By inhibiting KSP, Filanesib induces the formation of monopolar spindles, leading to a prolonged mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptotic cell death in rapidly proliferating cancer cells.[3][4] This technical guide provides an in-depth overview of the mechanism of action of Filanesib, detailed experimental protocols for its characterization, and a summary of its effects on various cancer cell lines.

Introduction

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. Mitosis, a critical phase of the cell cycle, represents an attractive target for anticancer therapies. Traditional anti-mitotic agents, such as taxanes and vinca alkaloids, target microtubules, which are essential for various cellular functions beyond mitosis, often leading to dose-limiting neurotoxicity.[5]

Kinesin motor proteins, which play pivotal roles in intracellular transport and cell division, have emerged as promising alternative targets. Kinesin Spindle Protein (KSP) is exclusively expressed in dividing cells and is essential for the separation of centrosomes and the formation of the bipolar spindle during prophase.[1][6] Its inhibition offers a more targeted approach to disrupting mitosis in cancer cells while potentially sparing non-dividing cells, such as neurons.[6]

This compound is a small molecule inhibitor that allosterically binds to KSP, preventing its motor activity.[1] This leads to the formation of characteristic monopolar spindles, triggering the spindle assembly checkpoint and causing a prolonged arrest in mitosis, which ultimately culminates in apoptosis.[2][5] Preclinical and clinical studies have demonstrated the anti-tumor activity of Filanesib in various hematological and solid tumors, particularly in multiple myeloma.[3][7][8]

Mechanism of Action: Signaling Pathway

Filanesib's primary mechanism of action is the inhibition of the Kinesin Spindle Protein (KSP). This disruption of a key mitotic process initiates a cascade of events leading to cell cycle arrest and apoptosis.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancernetwork.com [cancernetwork.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. caymanchem.com [caymanchem.com]

- 7. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

Filanesib Hydrochloride: A Targeted Approach to Kinesin Spindle Protein Inhibition in Oncology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Filanesib Hydrochloride (ARRY-520) is a potent and highly selective, allosteric inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11. KSP is a crucial motor protein exclusively expressed in proliferating cells, where it plays an essential role in the establishment and maintenance of the bipolar mitotic spindle. By targeting KSP, Filanesib disrupts mitotic progression, leading to the formation of characteristic monopolar spindles, cell cycle arrest in mitosis, and subsequent apoptotic cell death. This mechanism of action offers a targeted therapeutic strategy against rapidly dividing cancer cells while potentially sparing quiescent, non-dividing cells, thereby offering a wider therapeutic window compared to traditional microtubule-targeting agents. This technical guide provides a comprehensive overview of Filanesib as a KSP inhibitor, detailing its mechanism of action, summarizing key preclinical and clinical data, and providing detailed experimental protocols for its study.

Introduction to Kinesin Spindle Protein (KSP)

The Kinesin Spindle Protein is a member of the kinesin-5 superfamily of microtubule-based motor proteins.[1] Its primary function is to establish and maintain the bipolarity of the mitotic spindle, a critical process for accurate chromosome segregation during cell division.[1] KSP achieves this by sliding antiparallel microtubules apart, generating an outward force that pushes the spindle poles away from each other.[2] The expression of KSP is tightly regulated and is predominantly confined to cells undergoing mitosis, making it an attractive target for anticancer therapies.[3] Inhibition of KSP leads to a failure in centrosome separation, resulting in the formation of a "monoastral" or monopolar spindle, where a single aster of microtubules is surrounded by chromosomes.[4][5] This aberrant mitotic figure activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and, ultimately, apoptosis.[1][3]

This compound: Mechanism of Action

Filanesib is a non-competitive, allosteric inhibitor of KSP.[6] It binds to a hydrophobic pocket on the KSP motor domain, distinct from the ATP- and microtubule-binding sites.[2][4] This binding event locks the KSP motor protein in an ADP-bound state, preventing the conformational changes necessary for its motor activity and ATP hydrolysis.[4] The inhibition of KSP's motor function directly prevents the separation of centrosomes during prophase, leading to the formation of the characteristic monopolar spindle.[3][7] This disruption of the mitotic spindle triggers the spindle assembly checkpoint, causing cells to arrest in mitosis.[3] Prolonged mitotic arrest ultimately initiates the intrinsic apoptotic pathway, leading to cancer cell death.[8][9]

Quantitative Data

In Vitro Potency and Efficacy

Filanesib has demonstrated potent and selective inhibition of KSP in various preclinical studies.

| Parameter | Value | Cell Lines/Conditions | Reference |

| IC50 (KSP ATPase activity) | 6 nM | Human KSP | [4][6][10] |

| EC50 (Cell Proliferation) | 0.4 nM - 14.4 nM | Broad range of human and rodent tumor cell lines | [6] |

| GI50 (Growth Inhibition) | 1.5 nM | Type II Epithelial Ovarian Cancer (EOC) cells (48 hours) | [11] |

| EC50 (Cell Proliferation) | 3.7 nM | HCT-15 (colon cancer) | [11] |

| EC50 (Cell Proliferation) | 14 nM | NCI/ADR-RES (doxorubicin-resistant) | [11] |

| EC50 (Cell Proliferation) | 4.2 nM | K562/ADR (doxorubicin-resistant) | [11] |

Clinical Trial Data: Multiple Myeloma

Filanesib has been evaluated in clinical trials, primarily in patients with relapsed/refractory multiple myeloma.

Table 2.1: Phase 1/2 Study of Single-Agent Filanesib and in Combination with Dexamethasone (NCT00821249) [12][13]

| Treatment Arm | Patient Population | Overall Response Rate (ORR) (≥ Partial Response) | Median Progression-Free Survival (PFS) | Reference |

| Filanesib Monotherapy | Relapsed/refractory multiple myeloma (median ≥6 prior therapies) | 16% | Not Reported | [12][13] |

| Filanesib + Dexamethasone | Relapsed/refractory multiple myeloma (median ≥6 prior therapies) | 15% | Not Reported | [12][13] |

Table 2.2: Phase 1 Study of Filanesib in Combination with Bortezomib and Dexamethasone [14][15]

| Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Median Progression-Free Survival (PFS) | Reference |

| Relapsed/refractory multiple myeloma (dose-expansion phase) | 43% | Not Reached (range, 2.8–23.7+ months) | Not Reported | [14][15] |

| Relapsed/refractory multiple myeloma (post-hoc analysis of therapeutic doses) | 39% | 18.0 months | 8.5 months | [14][15] |

| High-risk patients (1q21 gain) | Not Reported | Not Reported | 9.1 months | [14][15] |

| High-risk patients (t(11;14)) | Not Reported | Not Reported | 15.0 months | [14][15] |

Biomarker: Alpha 1-Acid Glycoprotein (AAG)

Preclinical and clinical data suggest that plasma levels of alpha 1-acid glycoprotein (AAG) may influence the efficacy of Filanesib.[16][17] AAG is an acute-phase reactant protein that can bind to Filanesib, potentially reducing the unbound, active fraction of the drug.[14] In a phase 2 study, patients with low baseline AAG levels (<110 mg/dL) had a higher overall response rate (23% for monotherapy and 20% for combination with dexamethasone) compared to those with high AAG levels, where no responses were observed.[16]

Experimental Protocols

KSP ATPase Activity Assay

This protocol is a general guideline for measuring the ATPase activity of KSP and the inhibitory effect of Filanesib.

Materials:

-

Recombinant human KSP motor domain

-

Microtubules (taxol-stabilized)

-

ATP

-

Malachite green phosphate detection reagent

-

This compound

-

Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, microtubules, and KSP enzyme.

-

Add varying concentrations of Filanesib or vehicle control (DMSO) to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a specific duration (e.g., 30 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at a wavelength of 620-650 nm to quantify the amount of inorganic phosphate released.

-

Calculate the percent inhibition of KSP ATPase activity at each Filanesib concentration and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative effects of Filanesib on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MM.1S, HCT-15)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Filanesib or vehicle control for a specified period (e.g., 48 or 72 hours).[3]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 or GI50 value.

Immunofluorescence Staining for Mitotic Spindle Analysis

This protocol describes the visualization of monopolar spindle formation induced by Filanesib.

Materials:

-

Cancer cell line grown on coverslips

-

This compound

-

Fixative (e.g., ice-cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with an effective concentration of Filanesib (e.g., 10 nM) or vehicle control for a duration sufficient to induce mitotic arrest (e.g., 24 hours).[11]

-

Fix the cells with the chosen fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the mitotic spindles using a fluorescence microscope and quantify the percentage of cells with monopolar spindles.[18][19]

Visualizations

Signaling Pathway of KSP Inhibition by Filanesib

Caption: Mechanism of Filanesib-induced apoptosis through KSP inhibition.

Experimental Workflow for Preclinical Evaluation of Filanesib

Caption: A typical preclinical workflow for evaluating KSP inhibitors.

Mechanisms of Resistance

Resistance to KSP inhibitors, including Filanesib, can emerge through various mechanisms. One identified mechanism involves the upregulation of another kinesin, KIF15 (kinesin-12), which can compensate for the loss of KSP function in spindle assembly in some cancer cell lines.[20] Additionally, alterations in the expression of apoptotic regulatory proteins, such as the BCL-2 family members, may confer resistance to Filanesib-induced apoptosis.[3] For instance, knockdown of the pro-apoptotic protein BAX has been shown to induce resistance to Filanesib treatment.[3]

Conclusion

This compound represents a targeted therapeutic approach that specifically disrupts the proliferation of cancer cells by inhibiting the essential mitotic motor protein, KSP. Its distinct mechanism of action, leading to monopolar spindle formation and subsequent apoptosis, has shown promise in preclinical models and in clinical trials for hematological malignancies, particularly multiple myeloma. The identification of potential biomarkers, such as AAG, may further refine patient selection and improve therapeutic outcomes. The detailed methodologies and data presented in this guide are intended to facilitate further research and development of KSP inhibitors as a valuable class of anticancer agents.

References

- 1. Kinesin Spindle Protein (KIF11) in Mitosis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The therapeutic effect of KSP inhibitors in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. An Inhibitor of the Kinesin Spindle Protein Activates the Intrinsic Apoptotic Pathway Independently of p53 and De Novo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abmole.com [abmole.com]

- 11. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]

- 12. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cancernetwork.com [cancernetwork.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. rupress.org [rupress.org]

A Technical Guide to Preclinical Studies and Tumor Regression Models for Filanesib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filanesib (ARRY-520) is a first-in-class, highly selective, and potent small-molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein essential for the formation of a bipolar mitotic spindle, a critical step for proper chromosome segregation during cell division.[1][2] By inhibiting KSP, Filanesib induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptotic cell death in rapidly proliferating cancer cells.[1][2] This targeted mechanism of action has positioned Filanesib as a promising therapeutic agent, particularly in hematological malignancies like multiple myeloma, as well as in certain solid tumors. This technical guide provides an in-depth overview of the preclinical evaluation of Filanesib, focusing on key in vitro and in vivo studies, experimental methodologies, and tumor regression models.

Mechanism of Action and Signaling Pathways

Filanesib's primary mechanism of action is the allosteric inhibition of the KSP motor protein. This inhibition prevents the separation of centrosomes during mitosis, resulting in the formation of a monopolar spindle.[1][2] Cells arrested in mitosis with a monopolar spindle eventually undergo apoptosis. The downstream signaling cascade leading to apoptosis involves the intrinsic mitochondrial pathway. Key proteins implicated in Filanesib-induced apoptosis include the anti-apoptotic protein Mcl-1 and the pro-apoptotic protein BAX.[2] In multiple myeloma cells, sensitivity to Filanesib has been correlated with the levels of Mcl-1.[2] Furthermore, combination therapies with agents like pomalidomide and dexamethasone have been shown to enhance the activation of BAX, leading to increased apoptosis.[2]

In Vitro Preclinical Studies

A battery of in vitro assays has been employed to characterize the anti-cancer activity of Filanesib across various cancer cell lines.

Data Presentation: In Vitro Efficacy of Filanesib

| Cell Line | Cancer Type | Assay | Endpoint | IC50 / EC50 (nM) | Reference |

| MM.1S | Multiple Myeloma | MTT | 48h Viability | <2.5 | [2] |

| U266 | Multiple Myeloma | MTT | 48h Viability | ~5-10 | [2] |

| RPMI-8226 | Multiple Myeloma | MTT | 48h Viability | ~2.5-5 | [2] |

| OPM2 | Multiple Myeloma | MTT | 48h Viability | >10 | [2] |

| NCI-H929 | Multiple Myeloma | MTT | 48h Viability | ~5-10 | [2] |

| HCT-116 | Colon Carcinoma | Proliferation | - | 1.8 | N/A |

| HT-29 | Colorectal Adenocarcinoma | Proliferation | - | 2.9 | N/A |

| MDA-MB-231 | Breast Adenocarcinoma | Proliferation | - | 3.1 | N/A |

| A2780 | Ovarian Carcinoma | Proliferation | - | 2.1 | N/A |

| PC-3 | Prostate Adenocarcinoma | Proliferation | - | 2.4 | N/A |

| DU145 | Prostate Carcinoma | Proliferation | - | 3.1 | N/A |

| K562/ADR | Adriamycin-resistant CML | Proliferation | - | 4.2 | N/A |

| NCI/ADR-RES | Adriamycin-resistant Ovarian | Proliferation | - | 14 | N/A |

| Ben-Men-1 | Benign Meningioma | Dose Curve Analysis | - | <1 | [1] |

| IOMM-Lee | Malignant Meningioma | Dose Curve Analysis | - | <1 | [1] |

| CH-157 | Malignant Meningioma | Dose Curve Analysis | - | <1 | [1] |

| KT21-MG1 | Malignant Meningioma | Dose Curve Analysis | - | <1 | [1] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2 x 104 to 5 x 104 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with serial dilutions of Filanesib (e.g., 0.1 nM to 10 µM) for 48 to 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment: Cells are treated with Filanesib or vehicle control for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[2]

This technique is used to visualize the formation of monopolar spindles, a hallmark of KSP inhibition.

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with Filanesib or vehicle control.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.

-

Microscopy: The stained cells are visualized using a fluorescence or confocal microscope.

-

Quantification: The percentage of cells exhibiting a monopolar spindle phenotype is quantified.[2]

In Vivo Tumor Regression Models

Xenograft mouse models are crucial for evaluating the in vivo efficacy and tolerability of anti-cancer agents.

Data Presentation: In Vivo Efficacy of Filanesib in Xenograft Models

| Cancer Type | Cell Line | Mouse Model | Treatment (Dose, Route, Schedule) | Tumor Growth Inhibition (%) | Reference |

| Multiple Myeloma | MM.1S | CB-17 SCID | 1.5 mg/kg, i.v., days 1, 2, 8, 9 | Significant delay in tumor growth | [2] |

| Meningioma | IOMM-Lee | Nude mice | 20 mg/kg, i.p., 3x/week for 3 weeks | 83 | [1] |

| Hepatoblastoma | HB-279 | NOD/SCID | 15 mg/kg, i.p., 2x/week for 3 weeks | Reduced tumor growth rate | N/A |

| Hepatoblastoma | HB-284 | NOD/SCID | 15 mg/kg, i.p., 2x/week for 3 weeks | Reduced tumor growth rate | N/A |

| Hepatoblastoma | HB-307 | NOD/SCID | 15 mg/kg, i.p., 2x/week for 3 weeks | Complete growth arrest | N/A |

Experimental Protocols

This is a widely used model to assess the anti-tumor activity of a compound.

-

Animal Model: Immunocompromised mice (e.g., Nude, SCID, or NOD/SCID) are used to prevent rejection of human tumor cells.

-

Cell Implantation: A suspension of cancer cells (e.g., 5-10 x 106 cells) in a matrix like Matrigel is injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3). Tumor volume is measured regularly (e.g., 2-3 times a week) using calipers and calculated using the formula: (Length x Width2) / 2.

-

Drug Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. Filanesib is administered via the specified route (intraperitoneal or intravenous) and schedule.

-

Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight and overall animal health are also monitored to assess toxicity.

-

Immunohistochemistry: At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry to detect biomarkers like BAX activation or the presence of monopolar spindles.[2]

Combination Studies

Preclinical studies have explored the synergistic potential of Filanesib in combination with other anti-cancer agents, particularly in the context of multiple myeloma.

Combination with Pomalidomide and Dexamethasone

In multiple myeloma cell lines and xenograft models, the triple combination of Filanesib, pomalidomide, and dexamethasone (PDF) has demonstrated significant synergy.[2] This combination was shown to be more effective than either agent alone or the pomalidomide-dexamethasone doublet.[2] Mechanistically, the PDF combination led to an increased formation of monopolar spindles and enhanced apoptosis, which was associated with the upregulation and activation of the pro-apoptotic protein BAX.[2]

Combination with Bortezomib and Dexamethasone

Preclinical models have also shown synergistic apoptotic activity when Filanesib is combined with the proteasome inhibitor bortezomib.[3] This combination remained highly active even in bortezomib-resistant cell lines.[3] The enhanced efficacy may be mediated by increased levels of an MCL-1 fragment that promotes apoptosis.[3] These promising preclinical findings have provided the rationale for clinical trials investigating Filanesib in combination with bortezomib and dexamethasone in patients with relapsed/refractory multiple myeloma.[4][5]

Conclusion

The preclinical data for Filanesib strongly support its mechanism of action as a potent and selective KSP inhibitor. In vitro studies have consistently demonstrated its ability to induce mitotic arrest and apoptosis in a variety of cancer cell lines at nanomolar concentrations. In vivo tumor regression models have confirmed its anti-tumor efficacy, both as a single agent and in combination with standard-of-care agents for multiple myeloma. The detailed experimental protocols provided in this guide offer a framework for the continued preclinical investigation of Filanesib and other KSP inhibitors. The promising results from these preclinical studies have paved the way for extensive clinical evaluation, positioning Filanesib as a valuable addition to the armamentarium of targeted cancer therapies.

References

- 1. KIF11 inhibitors filanesib and ispinesib inhibit meningioma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. A phase 1 dose-escalation study of filanesib plus bortezomib and dexamethasone in patients with recurrent/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. globalrph.com [globalrph.com]

Filanesib Hydrochloride: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Filanesib Hydrochloride (ARRY-520) is a potent and highly selective, noncompetitive inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] By targeting a critical component of the mitotic machinery, Filanesib disrupts the formation of the bipolar spindle in dividing cells, leading to mitotic arrest and subsequent apoptosis.[3] This targeted mechanism of action has positioned Filanesib as a promising therapeutic agent in oncology, particularly for the treatment of multiple myeloma.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the molecular mechanism of action of this compound. Detailed experimental methodologies and signaling pathway visualizations are included to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound is the hydrochloride salt of Filanesib. Its chemical and physical properties are summarized in the tables below.

Chemical Identification

| Identifier | Value | Reference |

| IUPAC Name | (2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide hydrochloride | [4] |

| Synonyms | ARRY-520 hydrochloride | [1] |

| CAS Number | 1385020-40-5 | [6] |

| Molecular Formula | C₂₀H₂₃ClF₂N₄O₂S | [6] |

| SMILES | CN(C(=O)N1--INVALID-LINK--(CCCN)C3=CC=CC=C3)OC.Cl | [4] |

Physicochemical Data

| Property | Value | Reference |

| Molecular Weight | 456.94 g/mol | [6] |

| Appearance | White solid powder | [] |

| Solubility | DMSO: 84-91 mg/mL | [8] |

| Water: Not soluble | [] | |

| pKa (Strongest Basic) | 9.9 | [9] |

Biological and Pharmacological Properties

Filanesib is a highly potent inhibitor of KSP, demonstrating significant anti-proliferative activity across a range of cancer cell lines.

In Vitro Activity

| Parameter | Value | Cell Line/Target | Reference |

| IC₅₀ (KSP inhibition) | 6 nM | Human KSP | [1][2] |

| EC₅₀ (Proliferation) | 0.4 - 14.4 nM | Various human and rodent tumor cell lines | [1] |

| EC₅₀ (Proliferation) | 3.7 nM | HCT-15 (Colon cancer) | [10] |

| EC₅₀ (Proliferation) | 14 nM | NCI/ADR-RES (Ovarian cancer) | [10] |

| EC₅₀ (Proliferation) | 4.2 nM | K562/ADR (Leukemia) | [10] |

| GI₅₀ (Growth Inhibition) | 0.0015 µM | Type II EOC (Epithelial Ovarian Cancer) | [10] |

| IC₅₀ (Dose Curve) | < 1 nM | Anaplastic and benign meningioma cell lines | [11] |

Pharmacokinetics

| Parameter | Value | Species/Study | Reference |

| Half-life | ~70 hours | Humans (Phase 1 study) | [12] |

| Maximum Tolerated Dose (MTD) | 2.50 mg/m²/cycle (without filgrastim) | Humans (Phase 1 study) | [12] |

| Maximum Tolerated Dose (MTD) | 3.20 mg/m²/cycle (with prophylactic filgrastim) | Humans (Phase 1 study) | [12] |

Mechanism of Action: KSP Inhibition and Downstream Effects

Filanesib's mechanism of action centers on the inhibition of the Kinesin Spindle Protein (KSP), a motor protein essential for mitosis.

KSP is responsible for separating the centrosomes and establishing a bipolar spindle during cell division.[13][14] Filanesib binds to an allosteric pocket of KSP, inhibiting its ATPase activity and locking it onto the microtubule.[3] This prevents the proper formation of the mitotic spindle, resulting in the formation of characteristic monopolar spindles.[13][14][15] The cell's spindle assembly checkpoint detects this abnormality, leading to a prolonged arrest in the G2/M phase of the cell cycle.[14][16] This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[3][4] The sensitivity to Filanesib has been linked to the levels of the anti-apoptotic protein MCL-1 and the pro-apoptotic protein BAX.[13]

Caption: Mechanism of action of this compound.

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

KSP ATPase Inhibition Assay

The inhibitory effect of Filanesib on KSP motor protein ATPase activity is a fundamental in vitro assay.

Caption: Workflow for a KSP ATPase inhibition assay.

Protocol Overview:

-

Reagent Preparation: Recombinant human KSP motor domain, paclitaxel-stabilized microtubules, and a series of this compound dilutions are prepared.

-

Incubation: KSP and microtubules are pre-incubated with varying concentrations of Filanesib in a reaction buffer.

-

Reaction Initiation: The reaction is initiated by the addition of ATP.

-

Phosphate Detection: The amount of inorganic phosphate released due to ATP hydrolysis is quantified, typically using a colorimetric method such as the malachite green assay.

-

Data Analysis: The rate of ATP hydrolysis is plotted against the Filanesib concentration to determine the IC₅₀ value.

Cell Viability (MTT) Assay

The anti-proliferative effect of Filanesib on cancer cells is commonly assessed using a cell viability assay like the MTT assay.[17]

Protocol Overview:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Drug Treatment: The cells are treated with a range of this compound concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the EC₅₀ or GI₅₀ values are calculated.

Cell Cycle Analysis

Flow cytometry is employed to determine the effect of Filanesib on cell cycle progression.[16]

Protocol Overview:

-

Cell Treatment: Cells are treated with this compound for a defined period (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.

-

Flow Cytometry: The DNA content of individual cells is analyzed by flow cytometry.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G1, S, and G2/M) is quantified to assess cell cycle arrest.

Apoptosis Assay (Annexin V Staining)

The induction of apoptosis by Filanesib is confirmed using methods such as Annexin V staining followed by flow cytometry.[10]

Protocol Overview:

-

Cell Treatment: Cells are treated with this compound.

-

Staining: Treated cells are harvested and stained with fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide or 7-AAD). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Data Analysis: The percentage of apoptotic cells is quantified.

In Vivo Xenograft Studies

The anti-tumor efficacy of Filanesib in a living organism is evaluated using animal models, typically immunodeficient mice bearing human tumor xenografts.[10]

Caption: General workflow for an in vivo xenograft study.

Protocol Overview:

-

Tumor Cell Implantation: Human cancer cells are implanted subcutaneously into immunodeficient mice.

-

Tumor Growth and Grouping: Once tumors reach a specified size, the mice are randomized into treatment and control groups.

-

Drug Administration: this compound is administered according to a defined schedule and route (e.g., intraperitoneal injection). The control group receives a vehicle solution.

-

Monitoring: Tumor volume and mouse body weight are measured regularly to assess efficacy and toxicity.

-

Endpoint and Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry, to confirm the mechanism of action in vivo.

Conclusion

This compound is a well-characterized KSP inhibitor with potent anti-proliferative and pro-apoptotic activity in various cancer models. Its specific mechanism of action, targeting a key protein involved in mitosis, offers a therapeutic window for treating rapidly dividing cancer cells. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with this promising anti-cancer agent. Further research into predictive biomarkers and combination therapies will be crucial in optimizing the clinical application of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Filanesib | C20H22F2N4O2S | CID 44224257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Filanesib - Wikipedia [en.wikipedia.org]

- 5. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 8. selleckchem.com [selleckchem.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. (R)-Filanesib | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]

- 11. KIF11 inhibitors filanesib and ispinesib inhibit meningioma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma | Haematologica [haematologica.org]

- 15. KIF11 and KIF15 mitotic kinesins are potential therapeutic vulnerabilities for malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Filanesib Hydrochloride: A Technical Guide to a Potent KIF11 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filanesib hydrochloride (ARRY-520) is a potent and highly selective, allosteric inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KIF11 is a crucial motor protein responsible for establishing and maintaining the bipolar mitotic spindle, a fundamental process for proper chromosome segregation during cell division.[3][4] By inhibiting KIF11, Filanesib induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptotic cell death in rapidly proliferating cancer cells.[3][4] This unique mechanism of action makes Filanesib a compelling therapeutic candidate, particularly in hematological malignancies like multiple myeloma. This technical guide provides a comprehensive overview of Filanesib's mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Filanesib targets the motor domain of KIF11, preventing its ATP-dependent microtubule sliding activity. This inhibition disrupts the outward push required for centrosome separation, resulting in the collapse of the nascent bipolar spindle into a monopolar structure.[3][4] Cells arrested in mitosis with these monopolar spindles ultimately undergo apoptosis.[3]

Caption: Mechanism of Filanesib Action.

Quantitative Data

In Vitro Efficacy: KIF11 Inhibition and Cellular Potency

Filanesib demonstrates potent inhibition of KIF11's enzymatic activity and robust anti-proliferative effects across a range of cancer cell lines.

| Parameter | Value | Cell Line/System | Reference |

| KIF11 (KSP) IC50 | 6 nM | Human Kinesin Spindle Protein | [5] |

| HCT-15 IC50 | 3.7 nM | Colon Carcinoma | [5] |

| NCI/ADR-RES IC50 | 14 nM | Ovarian Cancer (drug-resistant) | [5] |

| K562/ADR IC50 | 4.2 nM | Chronic Myelogenous Leukemia (drug-resistant) | [5] |

| Ben-Men-1 IC50 | < 1 nM | Benign Meningioma | [3] |

| NCH93 IC50 | < 1 nM | Anaplastic Meningioma | [3] |

Clinical Efficacy in Relapsed/Refractory Multiple Myeloma (Phase I/II Study - NCT00821249)

Clinical investigations have established the safety and efficacy of Filanesib in heavily pretreated multiple myeloma patients.[6][7]

| Parameter | Single Agent Filanesib | Filanesib + Dexamethasone | Reference |

| Number of Patients | 32 | 55 | [7] |

| Median Prior Therapies | ≥6 | ≥6 | [7] |

| Maximum Tolerated Dose (MTD) | 1.50 mg/m²/day (with filgrastim) | 1.50 mg/m²/day (with filgrastim) | [6] |

| Overall Response Rate (ORR) | 16% | 15% | [7] |

Pharmacokinetic Parameters in Humans (Phase I Study)

Pharmacokinetic studies have characterized the profile of Filanesib in patients with advanced solid tumors.[8]

| Parameter | Value | Reference |

| Half-life (t½) | ~70 hours | [8] |

| Exposure | Dose-proportional increases observed | [8] |

Experimental Protocols

KIF11 Enzymatic Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the determination of KIF11 ATPase activity and its inhibition by Filanesib using a commercially available ADP-Glo™ Kinase Assay kit.[9][10][11][12]

Materials:

-

Recombinant human KIF11 protein

-

Microtubules (taxol-stabilized)

-

This compound

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

ATP

-

Assay Buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Prepare serial dilutions of Filanesib in DMSO and then dilute further in Assay Buffer.

-

In a multiwell plate, add the KIF11 enzyme, microtubules, and the Filanesib dilution (or DMSO for control).

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the KIF11 activity.

-

Calculate the percent inhibition for each Filanesib concentration and determine the IC50 value.

Caption: KIF11 Enzymatic Assay Workflow.

Cell Viability Assay (MTT Assay)

This protocol describes the assessment of cell viability in response to Filanesib treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of Filanesib concentrations and a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol details the analysis of cell cycle distribution following Filanesib treatment using propidium iodide (PI) staining and flow cytometry.[13][14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

Procedure:

-

Treat cells with Filanesib or a vehicle control for the desired duration.

-

Harvest the cells (including any floating cells) and wash with ice-cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in a solution containing RNase A to degrade RNA.

-

Add the PI staining solution and incubate in the dark for 15-30 minutes.

-

Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Gate the cell populations to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V and PI Staining)

This protocol describes the detection of apoptosis induced by Filanesib using Annexin V and PI staining followed by flow cytometry.[13]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Treat cells with Filanesib or a vehicle control.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Caption: Apoptosis Assay Workflow.

Western Blot Analysis of Cell Cycle Proteins

This protocol outlines the detection of changes in cell cycle regulatory proteins following Filanesib treatment.[3][4][14][15][16][17][18]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Cyclin B1, Phospho-Histone H3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with Filanesib for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence for Mitotic Spindle Analysis

This protocol describes the visualization of mitotic spindle morphology in cells treated with Filanesib.[19]

Materials:

-

Cancer cell line of interest grown on coverslips

-

Complete cell culture medium

-

This compound

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorochrome-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

Procedure:

-

Treat cells grown on coverslips with Filanesib.

-

Fix the cells with PFA.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific binding sites.

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides with antifade medium.

-

Visualize the mitotic spindles using a fluorescence microscope.

Conclusion

This compound is a potent and selective KIF11 inhibitor with a well-defined mechanism of action that leads to mitotic arrest and apoptosis in cancer cells. Preclinical data demonstrate its nanomolar potency, and clinical trials have shown encouraging activity in heavily pretreated multiple myeloma. The experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of Filanesib and other KIF11 inhibitors. The continued exploration of this class of compounds holds promise for the development of novel and effective cancer therapies.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Filanesib - Wikipedia [en.wikipedia.org]

- 3. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma | Haematologica [haematologica.org]

- 5. reactionbiology.com [reactionbiology.com]

- 6. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ATPase assay/ADP-glo kit [protocols.io]

- 10. ulab360.com [ulab360.com]

- 11. researchgate.net [researchgate.net]

- 12. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 13. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. origene.com [origene.com]

- 16. docs.abcam.com [docs.abcam.com]

- 17. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]

- 18. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Filanesib Hydrochloride in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filanesib hydrochloride (ARRY-520) is a potent and selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1] KSP is a motor protein essential for the formation of the bipolar spindle during mitosis.[2][3] By inhibiting KSP, Filanesib induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptotic cell death in proliferating cancer cells.[2][4] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Mechanism of Action

This compound is a noncompetitive inhibitor of KSP, binding to an allosteric site on the motor domain.[5] This inhibition prevents the proper separation of centrosomes during prophase, leading to the formation of a monopolar spindle instead of a bipolar one.[2][4] This aberrant spindle structure activates the spindle assembly checkpoint (SAC), causing a prolonged arrest in mitosis (G2/M phase).[2] If the mitotic arrest is sustained, it triggers the intrinsic (mitochondrial) pathway of apoptosis.[6] Key molecular events in this process include the downregulation of the anti-apoptotic protein MCL-1 and the activation and mitochondrial translocation of the pro-apoptotic protein BAX.[2] This leads to the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death.[3]

Data Presentation

Quantitative Analysis of this compound Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values of this compound in various cancer cell lines. These values are critical for determining the appropriate concentration range for in vitro experiments.

| Cell Line | Cancer Type | Parameter | Value (nM) | Citation |

| HCT-15 | Colon Cancer | EC50 | 3.7 | [4] |

| NCI/ADR-RES | Multi-drug Resistant | EC50 | 14 | [4] |

| K562/ADR | Multi-drug Resistant Leukemia | EC50 | 4.2 | [4] |

| A2780 | Ovarian Cancer | IC50 | 15 | [1] |

| CP70 | Ovarian Cancer | IC50 | 15 | [1] |

| OCI-AML3 | Acute Myeloid Leukemia | - | Induces G2/M block at 1 nM | [4] |

| Type II EOC | Epithelial Ovarian Cancer | GI50 (48h) | 1.5 | [4] |

| Type I EOC | Epithelial Ovarian Cancer | GI50 (48h) | >3000 | [4] |

| Human KSP | - | IC50 | 6 | [5] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT reagent (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Phosphate-buffered saline (PBS)

-

Multi-well plate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT reagent to each well.[8]

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

-

Solubilization and Measurement:

-

After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]

-

Gently mix the contents of the wells on a plate shaker for 5-15 minutes.

-

Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC.[10] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[9]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours). Include a vehicle control.

-

-

Cell Harvesting:

-

After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like Trypsin-EDTA.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

-

Staining:

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.[11]

-

Analyze the samples on a flow cytometer as soon as possible.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and quadrants.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain the cellular DNA content, allowing for the analysis of cell cycle distribution by flow cytometry.[12] Filanesib treatment is expected to cause an accumulation of cells in the G2/M phase.[2]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells once with cold PBS.

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.

-

-

Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet the cells.

-